molecular formula C12H24O2 B146159 Butyl octanoate CAS No. 589-75-3

Butyl octanoate

Cat. No. B146159
CAS RN: 589-75-3
M. Wt: 200.32 g/mol
InChI Key: PSXNDMJWRZYVTM-UHFFFAOYSA-N
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Description

Butyl octanoate, also known as butyl caprylate, is an ester compound that is not explicitly discussed in the provided papers. However, the papers do provide insights into related compounds and the general field of organic chemistry that can be applied to understand butyl octanoate. For instance, butanol, a component of butyl octanoate, is extensively studied as a bio-derived alternative for conventional fuels and as a solvent for extraction of polar compounds from aqueous media . Butanol's properties and its derivatives' potential applications in various industries, including the chemical and textile industries, are well-documented .

Synthesis Analysis

The synthesis of complex organic molecules like butyl octanoate often involves multi-step reactions and the use of catalysts or specific reaction conditions. While the papers do not directly address the synthesis of butyl octanoate, they do provide examples of synthesizing related compounds. For example, the synthesis of pentacarbonyl-5-t-butyl-5-aza-2,8-dithia-1-stannobicyclo[3.3.01,5]octanechromium(0) involves the reaction of an organometallic compound with Cr(CO)6 under UV-irradiation . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization is another example of the complex reactions that might be analogous to those used in the synthesis of butyl octanoate .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. The papers provide examples of detailed molecular structure analysis using techniques such as X-ray diffraction . These techniques allow for the determination of bond lengths, angles, and overall molecular conformation, which are essential for predicting the behavior of molecules like butyl octanoate.

Chemical Reactions Analysis

The papers discuss the chemical reactions of butanol and its isomers, which are relevant to understanding the reactivity of butyl octanoate . For example, the study of the combustion chemistry of butanol isomers includes detailed reaction pathways and rates, which are important for understanding how butyl octanoate might behave under similar conditions . The paper on fermentative butanol production by clostridia also touches upon the biological reactions involved in producing alcohols that could be related to the esterification reactions to produce esters like butyl octanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of butanol and its derivatives are well-studied, providing a basis for understanding those of butyl octanoate. The solvent properties of 1-butanol for extracting polar compounds from aqueous media are particularly relevant, as they suggest that butyl octanoate might also possess unique solvent properties . The combustion model for butanol isomers also provides insights into the thermal stability and reactivity of similar compounds .

Scientific Research Applications

1. Engineering Microbial Platforms for Medium Chain Ester Production

Butyl octanoate, a medium chain ester, has various applications, including flavor and fragrance ingredients, biofuels, and pharmaceutical formulations. In a study on engineering Escherichia coli for butyl octanoate production, researchers modified an alcohol acyl transferase enzyme for improved octanoyl-CoA substrate specificity. They also engineered E. coli fatty acid metabolism for increased octanoyl-CoA availability, resulting in the accumulation of butyl octanoate as the sole product (Chacón, Kendrick, & Leak, 2019).

2. Physical-Chemical Properties of Octanol and Alkyl Acetates Mixtures

Research on the density and viscosity of binary mixtures of octanol with alkyl acetates (including butyl acetates) reveals significant insights into their molecular interactions. These findings are crucial for understanding the behavior of such mixtures in various applications, including industrial processes (Venkatesan et al., 2020).

3. Synthesis of Environmentally Friendly Biolubricant Basestocks

Butyl octanoate and similar compounds have been studied for their potential in creating environmentally friendly biolubricants. Modifications in various chemical reactions have been explored to produce oleic acid-based triester derivatives, which show promising results in low-temperature performance and oxidation stability (Salih, Salimon, & Yousif, 2012).

4. Catalytic Processes in Chemical Synthesis

The catalytic processes involving butyl octanoate have been studied, particularly in the context of esterification reactions. The kinetics of such reactions provide valuable insights into the effectiveness of catalysts and the efficiency of the process, which has implications in various chemical synthesis applications (Shimizu & Hirai, 1986).

Safety And Hazards

Butyl octanoate is classified as a combustible liquid . It does not have a defined flash point . It is recommended to handle it with care and follow safety guidelines .

Future Directions

Butyl octanoate has potential applications in various fields. For instance, it can be used in the production of biofuels and biochemicals . There is ongoing research on developing E. coli platforms for the synthesis of single medium chain esters from endogenous fatty acids .

properties

IUPAC Name

butyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-3-5-7-8-9-10-12(13)14-11-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXNDMJWRZYVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060432
Record name Butyl octanoate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyl octanoate

CAS RN

589-75-3
Record name Butyl octanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl caprylate
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Record name Butyl caprylate
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Record name Octanoic acid, butyl ester
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Record name Butyl octanoate
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Record name Butyl octanoate
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Record name BUTYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
MG Chacón, EG Kendrick, DJ Leak - PeerJ, 2019 - peerj.com
… In this study, we engineered Escherichia coli for the production of butyl octanoate from … This resulted in accumulation of 3.3 + 0.1 mg/L butyl octanoate as the sole product from E. …
Number of citations: 11 peerj.com
MC De Zoete, AC Kock-van Dalen… - Journal of Molecular …, 1996 - Elsevier
… Accordingly, we have investigated the conversion of octanoic acid via butyl octanoate into octanamide as a simple model reaction. The results which we obtained with this procedure, as …
Number of citations: 43 www.sciencedirect.com
SH Yeo, T Nihira, Y Yamada - Bioscience, biotechnology, and …, 1998 - academic.oup.com
… The amount of the produced acid and remaining t-butyl octanoate were analyzed by gas chromatography (G-5000, Hitachi) equipped with an Ultra Alloy (8H)-1 column (0,8 mm X 30 m; …
Number of citations: 22 academic.oup.com
MC De Zoete, AC Kock-van Dalen… - ANNALS OF THE …, 1997 - academia.edu
… Ammonolysis of Butyl Octanoate Lipase (50 mg) was added to a solution of butyl octanoate (… investigated by ammonolysis of butyl octanoate using a number of lipases (see TABLE 2). …
Number of citations: 2 www.academia.edu
D Landini, F Rolla - The Journal of Organic Chemistry, 1982 - ACS Publications
… By workingat room temperature with 10 Mh2s04 (5 mol) in the presence of I (0.1 mol), in the case of tert-butyl octanoate and dodecanoate (1 mol) a nearly quantitative yield of carboxylic …
Number of citations: 24 pubs.acs.org
WE Klopfenstein - Journal of the American Oil Chemists Society, 1985 - Springer
… find that for carbon numbers of 12, butyl octanoate has a lower cetane number and boiling … Thus densities decrease in the series ethyl decanoate > butyl octanoate and methyl laurate …
Number of citations: 174 link.springer.com
DPC De Barros, AM Azevedo… - Journal of Food …, 2012 - Wiley Online Library
… , butyl octanoate and octyl butanoate and the corresponding reaction time course illustrated in Fig. 10. Accordingly, the esterification reaction of butyl octanoate … course of butyl octanoate …
Number of citations: 47 onlinelibrary.wiley.com
A Shafaghat - Journal of Essential Oil Bearing Plants, 2011 - Taylor & Francis
… The extracts was characterized by higher amount of butyl octanoate (31.4 %), octyl acetate (29.7 %), 6-methoxy-1- indanone (12.2 %) and osthol (4.4 %), sixteen components …
Number of citations: 8 www.tandfonline.com
TK Ozturk, A Kilinc - Journal of Molecular Catalysis B: Enzymatic, 2010 - Elsevier
… With the increase of hydrolytic activity of immobilized lipase in the presence of octanoic acid, in an analogous manner, the rate of esterification for the synthesis of butyl octanoate was …
Number of citations: 31 www.sciencedirect.com
MCD Zoete, ACKVAN DALEN… - Annals of the New …, 1996 - Wiley Online Library
… Lipase (50 mg) was added to a solution of butyl octanoate (0.5 mL) and diethyleneglycol … investigated by ammonolysis of butyl octanoate using a number of lipases (see TABLE 2). …
Number of citations: 0 nyaspubs.onlinelibrary.wiley.com

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